2-Mesitylmagnesium bromide

Catalog No.
S1899236
CAS No.
2633-66-1
M.F
C9H11BrMg
M. Wt
223.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mesitylmagnesium bromide

CAS Number

2633-66-1

Product Name

2-Mesitylmagnesium bromide

IUPAC Name

magnesium;1,3,5-trimethylbenzene-6-ide;bromide

Molecular Formula

C9H11BrMg

Molecular Weight

223.39 g/mol

InChI

InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

JOWQNXIISCPKBK-UHFFFAOYSA-M

SMILES

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-]

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-]

2-Mesitylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is C₉H₁₁BrMg, and it is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to magnesium through a carbon-bromine bond. This compound is typically encountered in solution form, often in tetrahydrofuran or diethyl ether, and is known for its high reactivity, particularly towards electrophiles due to the nucleophilic nature of the carbon atom bonded to magnesium .

, including:

  • Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form corresponding alcohols.
  • Substitution Reactions: The compound can engage in halogen-metal exchange reactions.
  • Coupling Reactions: It is utilized in cross-coupling reactions with aryl halides to generate biaryl compounds .

Common Reaction Conditions

  • Solvents: Tetrahydrofuran, diethyl ether.
  • Reagents: Carbonyl compounds, aryl halides, electrophiles.
  • Conditions: Anhydrous environments with controlled temperatures (often below 0°C for sensitive reactions).

The synthesis of 2-Mesitylmagnesium bromide typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with magnesium in the presence of a brominating agent such as bromine or hydrogen bromide. The reaction is conducted under anhydrous conditions to prevent hydrolysis. Key steps include:

  • Dissolving mesitylene in an anhydrous solvent.
  • Adding magnesium turnings.
  • Slowly introducing the brominating agent to control the exothermic reaction.
  • Stirring until completion and filtering out unreacted magnesium.
  • Purifying the product via distillation or crystallization .

2-Mesitylmagnesium bromide finds applications primarily in organic synthesis. It is used for:

  • The preparation of alcohols from carbonyl compounds.
  • The formation of biaryl compounds through cross-coupling reactions.
  • The synthesis of stable aromatic radical species which may have applications in materials science and organic electronics .

Research on interaction studies involving 2-Mesitylmagnesium bromide indicates its utility in synthesizing complex phosphorus-containing compounds when reacted with N-dichlorophosphoryl-P-trichlorophosphazene, leading to pentaaryl phosphazenes. This showcases its versatility as a reagent beyond traditional Grignard applications .

Several compounds exhibit similarities to 2-Mesitylmagnesium bromide, particularly other Grignard reagents and organometallic compounds. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
DiphenylmagnesiumC₁₂H₁₀MgUsed in similar nucleophilic addition reactions
Phenylmagnesium bromideC₆H₅MgBrMore reactive due to less steric hindrance
Dimesitylsilane(C₆H₁₁)₂SiForms silanes from Grignard reagents; sterically hindered
2-Naphthylmagnesium bromideC₁₀H₉BrMgUsed for aryl coupling but less sterically hindered than mesityl

Uniqueness of 2-Mesitylmagnesium Bromide

The uniqueness of 2-Mesitylmagnesium bromide lies in its sterically hindered mesityl group which imparts distinctive reactivity patterns compared to less hindered counterparts. This steric hindrance allows for selective reactions that may not occur with other Grignard reagents, making it particularly valuable in synthetic organic chemistry .

2-Mesitylmagnesium bromide stands as a prominent example of organometallic chemistry, specifically representing the Grignard reagent class of compounds that have revolutionized synthetic organic chemistry. This compound, with its unique structural features and well-documented properties, serves as both a practical synthetic tool and a subject of fundamental structural investigation. The comprehensive characterization of its molecular identity, spectroscopic properties, and solid-state structure provides essential insights into the nature of organomagnesium bonding and the factors that influence the reactivity and stability of these important synthetic intermediates.

Laboratory-Scale Preparation via Grignard Reaction

The laboratory-scale synthesis of 2-Mesitylmagnesium bromide follows the fundamental principles of Grignard reagent formation, involving the reaction of mesityl bromide (2-bromomesitylene) with magnesium metal in anhydrous ether solvents [2] [3]. The preparation requires meticulous attention to moisture exclusion and inert atmosphere maintenance throughout the entire process [4] [5].

Fundamental Reaction Mechanism

The synthesis proceeds through a single electron transfer mechanism where magnesium metal inserts into the carbon-bromine bond of mesityl bromide [6] [7]. The reaction can be represented as:

(CH₃)₃C₆H₂Br + Mg → (CH₃)₃C₆H₂MgBr

The mechanism involves initial electron transfer from magnesium to the organic halide, forming radical intermediates that subsequently combine to yield the organometallic product [8] [7]. This process requires activation of the magnesium surface to overcome the passivating oxide layer that naturally forms on magnesium metal [7] [9].

Laboratory Preparation Procedures

The laboratory synthesis begins with rigorous preparation of all glassware, which must be flame-dried and maintained under inert atmosphere to prevent moisture contamination [4] [5]. The standard procedure involves:

  • Equipment Preparation: All glassware is thoroughly cleaned, rinsed with acetone, and oven-dried overnight at elevated temperatures. The reaction vessel is assembled immediately upon removal from the oven and capped with a septum to maintain anhydrous conditions [5].

  • Magnesium Activation: Magnesium turnings are activated using small amounts of iodine crystals or 1,2-dibromoethane to break through the oxide layer and expose reactive metal surfaces [7] [9]. The use of 1,2-dibromoethane is particularly advantageous as its consumption can be monitored by the evolution of ethylene gas bubbles [7].

  • Solvent Addition and Initiation: Anhydrous tetrahydrofuran or diethyl ether is added to the activated magnesium, followed by slow addition of mesityl bromide solution. The reaction typically initiates spontaneously, indicated by warming of the reaction mixture and formation of a cloudy appearance [10] [11] [5].

Critical Reaction Parameters

Temperature control is essential throughout the laboratory synthesis, with optimal conditions maintained between 0-25°C to prevent side reactions and ensure high yields [9] [5]. The reaction typically requires 2-6 hours for completion, with progress monitored through gas chromatography analysis using internal standards [12] [4].

The solvent-to-substrate ratio is critical for successful Grignard formation, with tetrahydrofuran typically used in 10:1 to 20:1 volumetric ratios relative to the organic halide [13] [14]. This excess ensures adequate solvation of the magnesium center and prevents precipitation of the product [10] [11].

Industrial Production Processes and Scalability Challenges

Industrial production of 2-Mesitylmagnesium bromide presents unique challenges related to scale-up, safety considerations, and economic optimization [15] [16] [17]. The transition from laboratory to industrial scale requires fundamental modifications to address heat management, continuous operation requirements, and regulatory compliance [18] [16].

Continuous Processing Technologies

Modern industrial approaches favor continuous flow processing over traditional batch methods for Grignard reagent production [16] [17]. The Fraunhofer Institute has developed scalable continuous systems that address key industrial challenges including heat management, magnesium replenishment, and process automation [16].

The continuous process operates through specialized reactor modules designed for solid-liquid contacting, where magnesium turnings are continuously replenished while maintaining optimal reaction conditions [16]. These systems achieve throughputs ranging from 0.5-5 liters per hour in laboratory-scale modules to 2-20 liters per hour in four-module industrial configurations [16].

Mechanochemical Approaches

Recent developments in mechanochemical synthesis offer environmentally sustainable alternatives to traditional solvent-intensive processes [18] [17]. Ball-milling techniques developed by Japanese researchers demonstrate the ability to produce Grignard reagents using approximately one-tenth the amount of organic solvent typically required [18] [17].

The mechanochemical approach involves loading magnesium metal and organohalides into a metal chamber with a stainless-steel ball, along with minimal organic solvent [18]. The chamber is rotated for approximately one hour, causing the ball to impact and mix the solid reactants, forming a paste-like Grignard reagent with yields comparable to traditional methods [18].

Industrial Process Optimization

Industrial production must address several scalability challenges unique to organometallic synthesis [15] [13] [16]:

  • Heat Management: The exothermic nature of Grignard formation requires sophisticated temperature control systems to prevent runaway reactions and maintain product quality [16] [9].

  • Magnesium Activation at Scale: Industrial processes employ mechanical activation methods combined with chemical initiators to ensure consistent reaction initiation across large batches [16] [9].

  • Atmosphere Control: Maintaining inert atmosphere conditions becomes increasingly challenging at industrial scale, requiring specialized gas distribution systems and pressure management [13] [16].

  • Quality Consistency: Industrial production demands real-time monitoring and control systems to ensure consistent product quality across batches [12] [16].

Economic and Environmental Considerations

Industrial production faces pressure to reduce environmental impact while maintaining economic viability [18] [17]. Traditional Grignard synthesis is resource-intensive, requiring large volumes of hazardous organic solvents and generating significant waste streams [18] [17].

The development of reduced-solvent and mechanochemical processes addresses these concerns by dramatically reducing solvent consumption and eliminating many waste streams [18]. These approaches also reduce production costs through decreased solvent procurement and waste disposal expenses [18] [17].

Purification Techniques and Quality Control Standards

The purification of 2-Mesitylmagnesium bromide requires specialized techniques adapted for the unique properties of organometallic compounds, including extreme moisture sensitivity and thermal instability [19] [20] [21]. Quality control standards must address both chemical purity and stability considerations essential for reliable performance in synthetic applications [22] [23] [24].

Purification Methodologies

Crystallization Techniques

Crystallization remains the primary purification method for 2-Mesitylmagnesium bromide, though it requires careful temperature control to prevent decomposition [25] [26]. The process typically operates at temperatures between -78°C and -20°C using anhydrous solvents under inert atmosphere conditions [27] [25].

The crystallization process achieves purity improvements from approximately 95% to 98% through selective precipitation of the desired product while leaving impurities in solution [26] [28]. Success depends on precise control of cooling rates and solvent selection to optimize crystal quality while preventing thermal decomposition [25] [27].

Distillation and Sublimation

While direct distillation is rarely applicable due to thermal sensitivity, vacuum distillation under reduced pressure (0.1-1.0 mmHg) at temperatures between 50-80°C can separate volatile impurities from the desired product [25] [29]. This technique is particularly effective for removing residual solvents and low-boiling organic impurities [26] [29].

Sublimation techniques, though less commonly employed, can be useful for specific applications where the product exhibits sufficient vapor pressure under controlled conditions [25] [26]. These methods require specialized equipment designed to maintain inert atmosphere throughout the purification process [19] [20].

Chromatographic Purification

Advanced chromatographic techniques, including preparative high-performance liquid chromatography, offer high-resolution purification capabilities [30] [23]. However, these methods require specialized stationary phases compatible with organometallic compounds and anhydrous mobile phases [22] [31].

Column chromatography using silica gel or other adsorbents can effectively separate 2-Mesitylmagnesium bromide from organic impurities, though care must be taken to ensure the stationary phase is thoroughly dried and maintained under inert conditions [27] [25].

Quality Control Standards and Analytical Methods

Chemical Purity Assessment

Primary purity determination relies on gas chromatography with flame ionization detection (GC-FID) and nuclear magnetic resonance spectroscopy [19] [32] [24]. GC-FID provides quantitative analysis of organic impurities, while ¹H NMR spectroscopy offers structural confirmation and purity assessment through integration of characteristic signals [19] [32].

The 100% quantitative NMR method has emerged as particularly valuable for organometallic compounds, providing absolute purity determination without requiring external standards [32]. This technique offers significant advantages for compounds where certified reference materials may be limited or unavailable [32] [23].

Moisture Content Analysis

Water content determination is critical for 2-Mesitylmagnesium bromide due to its extreme moisture sensitivity [33] [4]. Karl Fischer titration provides the most accurate quantitative determination of water content, with specifications typically requiring less than 100 ppm for laboratory-grade material and less than 50 ppm for industrial applications [30] [24].

Trace Metal Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS) provide sensitive detection of metallic impurities that could affect product performance [22] [34] [31]. Specifications typically limit individual metal impurities to less than 10 ppm, with particular attention to transition metals that could catalyze decomposition reactions [35] [36].

Stability and Shelf-Life Assessment

Thermal analysis using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) evaluates thermal stability and decomposition characteristics [37] [23]. These techniques identify optimal storage conditions and establish shelf-life specifications based on chemical stability under controlled conditions [35] [36].

Accelerated aging studies under controlled temperature and atmosphere conditions provide predictive data for long-term stability and appropriate storage recommendations [23] [35]. Typical shelf-life specifications range from 12-24 months when stored at 2-8°C under inert atmosphere [38] [35].

Regulatory Compliance and Documentation

Quality control standards must align with international regulatory requirements, including ICH guidelines for elemental impurities and pharmaceutical applications [35] [36]. Documentation systems must provide complete traceability from raw materials through final product testing, with certificates of analysis providing comprehensive analytical data [38] [35].

The implementation of ISO 17034 standards for reference material production ensures consistent quality and traceability for critical applications [38] [39]. These standards require statistical validation of analytical methods and ongoing stability monitoring throughout the product lifecycle [38] [35].

Process Monitoring and Control

Real-time process monitoring using in-line near-infrared spectroscopy enables continuous quality assessment during production [12] [40]. This approach allows immediate detection of quality deviations and provides data for statistical process control systems [12] [30].

Advanced process analytical technology (PAT) implementations combine multiple analytical techniques to provide comprehensive real-time quality assessment, enabling rapid response to process variations and ensuring consistent product quality [12] [40] [22].

Hydrogen Bond Acceptor Count

2

Exact Mass

221.98945 g/mol

Monoisotopic Mass

221.98945 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-16-2023

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